6-Bromopyridin-3-yl diisopropylcarbamate
Description
6-Bromopyridin-3-yl diisopropylcarbamate (C₁₂H₁₇BrN₂O₂; molecular weight 301.19; CAS 1335053-81-0) is a brominated pyridine derivative functionalized with a diisopropylcarbamate group at the 3-position . The bromine substituent at the 6-position enhances its reactivity in cross-coupling reactions, while the carbamate group contributes to its stability and solubility profile. This compound is notable for its applications in synthetic organic chemistry, particularly in palladium-catalyzed transformations, and serves as a precursor in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
(6-bromopyridin-3-yl) N,N-di(propan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2/c1-8(2)15(9(3)4)12(16)17-10-5-6-11(13)14-7-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBDMAMCKNTCSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)OC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyridin-3-yl diisopropylcarbamate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with diisopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyridin-3-yl diisopropylcarbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for cross-coupling reactions, strong bases for deprotonation, and oxidizing agents for oxidation reactions. Typical reaction conditions involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
6-Bromopyridin-3-yl diisopropylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromopyridin-3-yl diisopropylcarbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparison
The table below compares 6-Bromopyridin-3-yl diisopropylcarbamate with another pyridine-based compound listed in the evidence:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₂H₁₇BrN₂O₂ | 301.19 | 1335053-81-0 | 6-Bromo, 3-diisopropylcarbamate |
| N-Benzyl-2-(2,7-dimethylimidazo-[1,2-a]pyridin-3-yl)-2-oxoacetamide | C₁₈H₁₇N₃O₂ | 307.36 | 1300030-83-4 | Imidazo-pyridine core, N-benzyl, oxoacetamide |
Functional and Reactivity Differences
- Halogen vs.
- Carbamate vs. In contrast, the oxoacetamide group in the N-benzyl compound may facilitate hydrogen bonding, influencing biological target interactions .
- Molecular Weight : The imidazo-pyridine derivative has a higher molecular weight (307.36 vs. 301.19), which could impact pharmacokinetic properties in drug development .
Detailed Research Findings
Reactivity in Cross-Coupling Reactions
The bromine atom in this compound makes it a superior substrate for palladium-catalyzed cross-coupling reactions compared to chloro- or non-halogenated analogs. For example, Suzuki-Miyaura coupling with aryl boronic acids can efficiently yield biaryl derivatives, a key step in synthesizing complex molecules . This reactivity is absent in the N-benzyl imidazo-pyridine compound, which lacks a halogen substituent.
Biological Activity
6-Bromopyridin-3-yl diisopropylcarbamate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula: C12H17BrN2O2
- Molecular Weight: 301.18 g/mol
The compound is synthesized through the reaction of 6-bromopyridine-3-carboxylic acid with diisopropylamine, utilizing coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to ensure optimal yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can function as an inhibitor or activator of various enzymes and receptors, influencing several signaling pathways. The bromine atom in the pyridine ring allows for substitution reactions, which can modify its biological interactions further.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections.
- Enzyme Inhibition: It has been investigated for its potential to inhibit specific enzymes involved in disease pathways, which could lead to therapeutic applications in drug development.
- Cytotoxic Effects: Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.
Case Study 1: Anticancer Properties
A study evaluating the cytotoxic effects of various pyridine derivatives, including this compound, demonstrated significant inhibition of cell proliferation in human cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, suggesting its potential as a lead compound in anticancer drug development.
Case Study 2: Enzyme Interaction
In another investigation, the compound was tested for its ability to inhibit specific kinases involved in signaling pathways associated with cancer progression. Results indicated that this compound effectively reduced kinase activity, leading to decreased tumor growth in xenograft models.
Summary of Biological Activities
| Biological Activity | Evidence/Findings |
|---|---|
| Antimicrobial | Exhibits potential antimicrobial properties |
| Enzyme Inhibition | Inhibits specific kinases related to cancer |
| Cytotoxic Effects | Induces apoptosis in cancer cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
